molecular formula C5H12N2O2 B8755257 Ethyl 2-(1-methylhydrazinyl)acetate CAS No. 65868-09-9

Ethyl 2-(1-methylhydrazinyl)acetate

Cat. No. B8755257
Key on ui cas rn: 65868-09-9
M. Wt: 132.16 g/mol
InChI Key: LXBIXKLUXLUDMJ-UHFFFAOYSA-N
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Patent
US09040531B2

Procedure details

To a solution of methylhydrazine 7.13 ml (150 mmol) and triethylamine 16.7 ml (120 mmol), ethyl 2-bromoacetate 16.7 g (100 mmol) in dichloromethane 50 ml was added and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate 300 ml and washed with brine 200 ml. The organic phase was dried over magnesium sulfate and filtered and the mother solution was concentrated in vacuo to obtain the title compound 10.2 g (77%).
Name
methylhydrazine
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].C(N(CC)CC)C.Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>ClCCl.C(OCC)(=O)C>[CH3:1][N:2]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH2:3]

Inputs

Step One
Name
methylhydrazine
Quantity
7.13 mL
Type
reactant
Smiles
CNN
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(N)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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